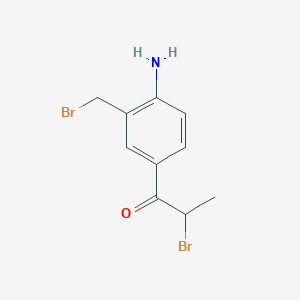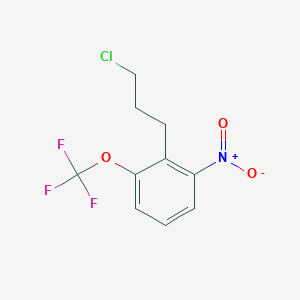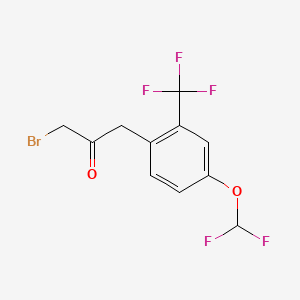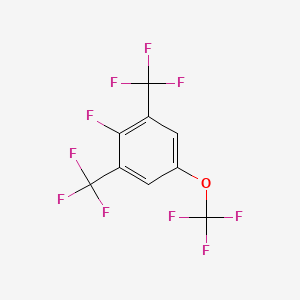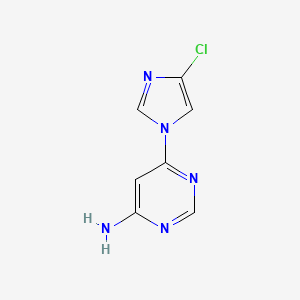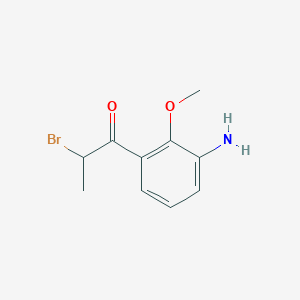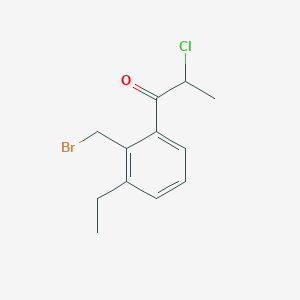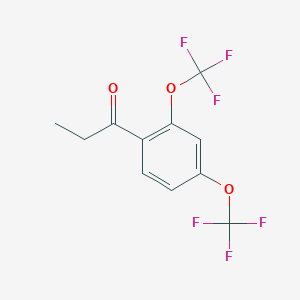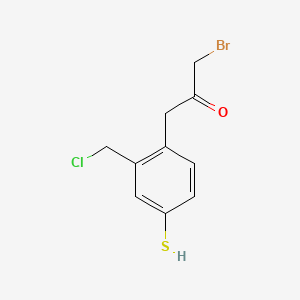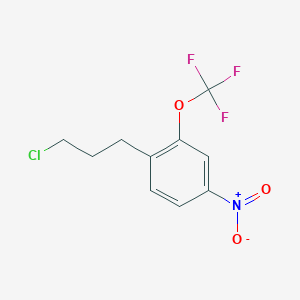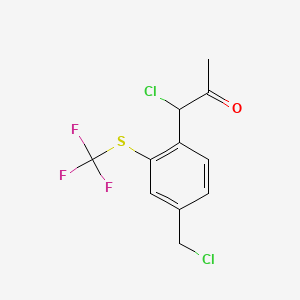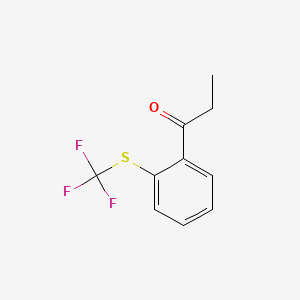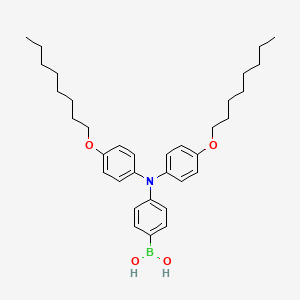
(4-(Bis(4-(octyloxy)phenyl)amino)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(Bis(4-(octyloxy)phenyl)amino)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group The specific structure of this compound includes two octyloxyphenyl groups attached to an amino group, which is further connected to a phenyl ring bearing a boronic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Bis(4-(octyloxy)phenyl)amino)phenyl)boronic acid typically involves the following steps:
Formation of the Amino Intermediate: The initial step involves the reaction of 4-bromoanisole with octyl bromide in the presence of a base to form 4-(octyloxy)bromobenzene.
Coupling Reaction: The next step involves the coupling of 4-(octyloxy)bromobenzene with aniline to form (4-(octyloxy)phenyl)aniline.
Boronic Acid Formation: Finally, the (4-(octyloxy)phenyl)aniline undergoes a reaction with boronic acid reagents under specific conditions to form this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: (4-(Bis(4-(octyloxy)phenyl)amino)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed:
Oxidation: Quinones
Reduction: Amines
Substitution: Biaryl compounds
Applications De Recherche Scientifique
(4-(Bis(4-(octyloxy)phenyl)amino)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Industry: It is used in the production of advanced materials, such as polymers and electronic devices.
Mécanisme D'action
The mechanism of action of (4-(Bis(4-(octyloxy)phenyl)amino)phenyl)boronic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensor applications.
Pathways Involved: The compound can participate in various biochemical pathways, including those involving enzyme inhibition and signal transduction.
Comparaison Avec Des Composés Similaires
- (4-(Bis(4-methoxyphenyl)amino)phenyl)boronic acid
- (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid
- (4-(Bis(4-tert-butylphenyl)amino)phenyl)boronic acid
Comparison:
- Uniqueness: The presence of octyloxy groups in (4-(Bis(4-(octyloxy)phenyl)amino)phenyl)boronic acid imparts unique solubility and electronic properties compared to its analogs.
- Applications: While similar compounds may also be used in organic synthesis and material science, the specific structure of this compound makes it particularly suitable for applications requiring enhanced solubility and stability.
Propriétés
Formule moléculaire |
C34H48BNO4 |
|---|---|
Poids moléculaire |
545.6 g/mol |
Nom IUPAC |
[4-(4-octoxy-N-(4-octoxyphenyl)anilino)phenyl]boronic acid |
InChI |
InChI=1S/C34H48BNO4/c1-3-5-7-9-11-13-27-39-33-23-19-31(20-24-33)36(30-17-15-29(16-18-30)35(37)38)32-21-25-34(26-22-32)40-28-14-12-10-8-6-4-2/h15-26,37-38H,3-14,27-28H2,1-2H3 |
Clé InChI |
CTERSMZPHAIIBU-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)N(C2=CC=C(C=C2)OCCCCCCCC)C3=CC=C(C=C3)OCCCCCCCC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(7-Chloroimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B14048611.png)
